molecular formula C9H10ClNO2 B8360284 2-Acetoxymethyl-6-chloroaniline

2-Acetoxymethyl-6-chloroaniline

Cat. No.: B8360284
M. Wt: 199.63 g/mol
InChI Key: QOHHGLHNOSOWEL-UHFFFAOYSA-N
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Description

However, structural analogs with chloro and alkyl/functional group substitutions on the aniline ring are available for comparative analysis. These analogs include 2-Chloro-6-methylaniline (CAS 87-63-8), 2-chloro-6-fluoroaniline (CAS 452-83-5), and positional isomers like o-chloroaniline (CAS 95-51-2) and m-chloroaniline (CAS 108-42-9).

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2-amino-3-chlorophenyl)methyl acetate

InChI

InChI=1S/C9H10ClNO2/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5,11H2,1H3

InChI Key

QOHHGLHNOSOWEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of chloro-substituted anilines and derivatives from the evidence:

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Applications/Toxicity
2-Chloro-6-methylaniline 87-63-8 C₇H₈ClN 141.60 Cl (2), CH₃ (6) Liquid at room temperature; SMILES: CC1=CC=CC(Cl)=C1N Intermediate in organic synthesis; supplier: Thermo Scientific
2-Chloroaniline (o-chloro) 95-51-2 C₆H₆ClN 127.6 Cl (2) Pale amber liquid; mp: 11.9°C; bp: 208.8°C; insoluble in water Used in dyes and pharmaceuticals; potential toxicity due to aromatic amine structure
3-Chloroaniline (m-chloro) 108-42-9 C₆H₆ClN 127.6 Cl (3) Colorless to light amber liquid; mp: 10.3°C; bp: 230.5°C; insoluble in water Toxicological evaluation in industrial contexts; hazardous upon prolonged exposure
2-Chloro-6-fluoroaniline 452-83-5 C₆H₅ClFN ~145.56 Cl (2), F (6) No explicit data; likely similar solubility to chloroanilines Specialty chemical for pharmaceutical intermediates
2-Ethyl-6-methylaniline 24549-06-2 C₉H₁₃N 135.21 C₂H₅ (2), CH₃ (6) Not detailed; EC number: 246-309-6 Industrial applications (e.g., polymer precursors)

Structural and Electronic Effects

  • Substituent Position :

    • Ortho-substituted compounds (e.g., 2-Chloroaniline) exhibit steric hindrance and reduced solubility compared to meta-substituted analogs. For example, m-chloroaniline has a higher boiling point (230.5°C) than o-chloroaniline (208.8°C) due to reduced intermolecular interactions in the ortho isomer .
    • Fluoro vs. Methyl Groups : 2-Chloro-6-fluoroaniline (electron-withdrawing F) may exhibit different reactivity in electrophilic substitution compared to 2-Chloro-6-methylaniline (electron-donating CH₃) .

Toxicity and Handling

  • m-Chloroaniline has been evaluated for industrial safety, requiring stringent handling protocols .
  • Methyl-Substituted Derivatives: 2-Chloro-6-methylaniline lacks explicit toxicity data in the evidence but shares structural alerts (aromatic amine) with known carcinogens .

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